N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide
Description
N-{1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide (CAS: 1396876-74-6, C₂₀H₂₁FN₆O, MW: 380.42 g/mol) is a heterocyclic compound featuring a pyridazine core substituted with a 2-fluorophenyl group at the 6-position and a pyrrolidin-3-yl moiety at the 3-position. Its design incorporates fluorinated aromatic and nitrogen-rich heterocycles, which are common in kinase inhibitors and central nervous system (CNS) therapeutics due to enhanced binding affinity and blood-brain barrier penetration.
Properties
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c20-15-5-2-1-4-14(15)16-7-8-18(23-22-16)24-10-9-13(12-24)21-19(25)17-6-3-11-26-17/h1-8,11,13H,9-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANLVWFAJODBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the pyridazine and thiophene rings. Common reagents used in these reactions include fluorophenyl derivatives, pyridazine precursors, and thiophene carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the final product in its pure form .
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and substitution reactions under specific conditions:
Mechanistic Insights :
-
The amide bond’s stability under physiological pH (6–8) is critical for bioavailability.
-
Hydrolysis rates increase significantly in strongly acidic/basic media due to protonation/deprotonation of the amide nitrogen.
Pyridazine Ring Functionalization
The electron-deficient pyridazine core undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:
Suzuki-Miyaura Coupling
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 6-Arylpyridazine derivative | 72–85% |
Example :
-
Coupling with 4-methylphenylboronic acid introduces steric hindrance at the 6-position, modulating receptor binding .
Nucleophilic Aromatic Substitution
| Nucleophile | Conditions | Product | Role of Fluorine |
|---|---|---|---|
| Piperidine | DMF, 120°C, 18 hr | 6-Piperidinylpyridazine | Fluorine acts as a directing group |
Key Observation :
Thiophene Ring Reactions
The thiophene-2-carboxamide moiety participates in electrophilic substitutions:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | C-5 | 5-Bromo-thiophene derivative |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | C-4 | 4-Nitro-thiophene intermediate |
Applications :
-
Brominated derivatives serve as intermediates for Suzuki couplings to diversify the thiophene ring .
Pyrrolidine Ring Modifications
The pyrrolidin-3-yl group undergoes alkylation and oxidation:
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
| Pathway | Half-Life | Primary Degradants |
|---|---|---|
| Amide hydrolysis | 48 hr | Thiophene-2-carboxylic acid |
| Pyridazine ring oxidation | 72 hr | Pyridazine N-oxide |
Implications :
Synthetic Routes to Derivatives
Key intermediates for analog synthesis include:
Optimized Coupling Protocol :
python# Example of amide bond formation (adapted from [2][7]) reactant_amine = 1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine reactant_acid = thiophene-2-carboxylic acid reagents = HATU, DIPEA, DMF yield = 78% (HPLC purity >95%)
Scientific Research Applications
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Core Structure and Substituent Variations
Target Compound :
- Core : Pyridazine.
- Key Substituents :
- 2-Fluorophenyl at pyridazine-6-position.
- Pyrrolidin-3-yl at pyridazine-3-position.
- Thiophene-2-carboxamide linked via pyrrolidine.
Analog 1 : N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)
- Core : Thiophene-3-carboxamide.
- Key Substituents :
- tert-Butylphenyl and pyridinylethyl groups.
- Comparison : While both compounds feature thiophene carboxamide, Analog 1 lacks the pyridazine core and fluorinated aromatic group. The bulky tert-butyl and pyridinyl groups may reduce metabolic stability compared to the target compound’s fluorophenyl and pyrrolidine motifs .
Analog 2: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)
- Core : 1,4-Dihydropyridine.
- Key Substituents :
- Methoxyphenyl, furyl, and thioether-linked oxoethyl groups.
- Comparison : The 1,4-dihydropyridine core in AZ331 is redox-active, often associated with calcium channel modulation, whereas the pyridazine core in the target compound may target kinases or enzymes. The methoxy groups in AZ331 enhance solubility but reduce lipophilicity compared to the fluorophenyl group .
Analog 3: AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide)
- Core : 1,4-Dihydropyridine.
- Key Substituents :
- Bromophenyl and furyl groups.
- Fluorine’s electronegativity in the target compound may improve binding precision over bromine’s bulk .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 (6p) | Analog 2 (AZ331) | Analog 3 (AZ257) |
|---|---|---|---|---|
| Molecular Weight | 380.42 g/mol | ~450 g/mol (est.) | ~520 g/mol (est.) | ~540 g/mol (est.) |
| LogP (Predicted) | ~2.5 (moderate) | ~3.8 (high) | ~2.0 (low) | ~3.2 (moderate) |
| Fluorine Content | 1 F atom | 0 F atoms | 0 F atoms | 1 Br atom |
| Key Functional Groups | Fluorophenyl, pyridazine | tert-Butyl, pyridinyl | Methoxyphenyl, dihydropyridine | Bromophenyl, dihydropyridine |
- Lipophilicity: The target compound’s fluorophenyl group balances lipophilicity (LogP ~2.5), favoring membrane permeability. Analog 1’s tert-butyl group increases LogP (~3.8), risking solubility issues.
- Metabolic Stability : Fluorine in the target compound may resist oxidative metabolism, whereas AZ257’s bromine could slow clearance but increase toxicity risks .
Biological Activity
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}thiophene-2-carboxamide, commonly referred to by its CAS number 1396892-50-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 1396892-50-4 |
Research indicates that this compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases that are involved in cell proliferation and survival, suggesting a potential role in cancer therapy.
- Modulation of Receptor Activity : It may interact with various receptors, including those involved in neuropharmacology, which could lead to effects on mood and cognition.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For example:
- In vitro Studies : this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC values ranged from 10 to 30 µM depending on the cell type .
Neuropharmacological Effects
The compound also exhibits neuroprotective properties:
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes, indicating its potential as a treatment for neurodegenerative diseases .
Case Studies
A notable case study involved the use of this compound in a preclinical trial assessing its efficacy against glioblastoma multiforme (GBM):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
